molecular formula C17H17ClN2OS2 B4614429 N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea

N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea

Cat. No.: B4614429
M. Wt: 364.9 g/mol
InChI Key: RJSKOLIBTJXMPZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea is a useful research compound. Its molecular formula is C17H17ClN2OS2 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0470832 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and structural characterization of thiourea derivatives, highlighting their potential as scaffolds for further pharmacological evaluation. For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activity, suggesting the therapeutic potential of structurally related thiourea compounds (Hargrave, Hess, & Oliver, 1983). Similarly, the synthesis and crystal structure determination of N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea provided insights into its structural features and potential as a plant-growth regulator and selective metal ion sensor (Hu, Li, Qi, & Sun, 2016).

Biological Activities

Thiourea derivatives have been explored for various biological activities. Studies have shown that these compounds can act as efficient enzyme inhibitors and sensors for toxic metals such as mercury, with certain derivatives exhibiting significant enzyme inhibition and moderate sensitivity in fluorescence studies (Rahman et al., 2021). Additionally, the synthesis of 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity further underscores the antimicrobial potential of thiourea compounds (Fathalla, Awad, & Mohamed, 2005).

Enzyme Inhibition and Sensing Applications

The exploration of thiourea derivatives as enzyme inhibitors and sensing probes for toxic metals highlights their potential in therapeutic and environmental applications. For instance, certain thiourea compounds have demonstrated notable anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as serving as sensing probes for mercury detection (Rahman et al., 2021).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS2/c1-12(21)13-2-6-15(7-3-13)20-17(22)19-10-11-23-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSKOLIBTJXMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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